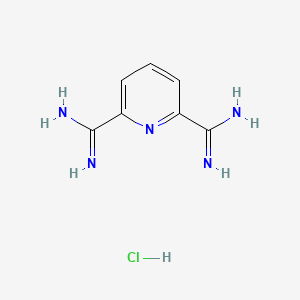
Pyridine-2,6-dicarboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,6-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N5. It is known for its role as a ligand in nickel-catalyzed cross-coupling reactions, particularly with nitrogen heterocycles and alkyl halides . This compound is also referred to as pyridine-2,6-bis(carboximidamide) dihydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine-2,6-dicarboximidamide;dihydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia or an amine under specific conditions to form the corresponding carboximidamide. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for pyridine-2,6-dicarboximidamide;dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,6-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Pyridine-2,6-dicarboximidamide;dihydrochloride can participate in substitution reactions, particularly in the presence of suitable catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as nickel or palladium complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce pyridine-2,6-dicarboximidamide derivatives .
Scientific Research Applications
Pyridine-2,6-dicarboximidamide;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between nitrogen heterocycles and alkyl halides
Biology: This compound is studied for its potential biological activities and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs
Industry: Pyridine-2,6-dicarboximidamide;dihydrochloride is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of pyridine-2,6-dicarboximidamide;dihydrochloride involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as nickel, to form stable complexes that facilitate the cross-coupling of nitrogen heterocycles and alkyl halides. This coordination enhances the reactivity of the metal center and promotes the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: This compound is structurally similar but lacks the carboximidamide groups.
Pyridine-2,6-dicarboxamide: Similar in structure but contains amide groups instead of carboximidamide groups
Uniqueness
Pyridine-2,6-dicarboximidamide;dihydrochloride is unique due to its specific functional groups, which enable its use as a ligand in nickel-catalyzed cross-coupling reactions. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H10ClN5 |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
pyridine-2,6-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H |
InChI Key |
LEVFFAMZKFBXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















